molecular formula C20H14N2 B159395 2,3-Diphenylquinoxaline CAS No. 1684-14-6

2,3-Diphenylquinoxaline

Cat. No.: B159395
CAS No.: 1684-14-6
M. Wt: 282.3 g/mol
InChI Key: RSNQVABHABAKEZ-UHFFFAOYSA-N
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Description

2,3-Diphenylquinoxaline is an organic compound with the molecular formula C20H14N2. It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. This compound is known for its stability and unique electronic properties, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

2,3-Diphenylquinoxaline is primarily used in the field of optoelectronics . It is a component of light-emitting diazapolyoxa- and polyazamacrocycles . The primary targets of this compound are the optoelectronic devices where it is used as an emissive material .

Mode of Action

The compound interacts with its targets through its optoelectronic properties . The presence of intramolecular charge transfer (ICT) transitions in the absorption spectra of amine derivatives is attributed to the existence of the donor–acceptor–donor (D–A–D) building units, which induces blue to yellow emission in both the solution and the neat solid film .

Biochemical Pathways

The biochemical pathways of this compound are primarily related to its optoelectronic properties . The photophysical properties of dyes are influenced by their peripheral amines and the nature of solvents used . The linkage of different amines with the quinoxaline core moiety tunes the electrochemical properties with lower band gaps and comparable HOMO–LUMO energy levels in reported ambipolar materials .

Pharmacokinetics

It can be analyzed by reverse phase (rp) hplc method with simple conditions .

Result of Action

The result of the action of this compound is the production of light-emitting materials for optoelectronic devices . The compound exhibits strong solid-state emission with aggregation-induced emission (AIE) activity . It also shows the formation of nanoaggregates at above 50% water fraction (fw) of THF/H2O solvent mixtures .

Action Environment

The action of this compound is influenced by environmental factors such as the nature of solvents used . It is recommended to use this compound in a well-ventilated area to prevent concentration in hollows and sumps .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Diphenylquinoxaline can be synthesized through the condensation reaction of o-phenylenediamine with benzil. The procedure involves dissolving 1.1 grams of o-phenylenediamine in 8 milliliters of rectified spirit and adding it to a warm solution of 2.1 grams of benzil in 8 milliliters of rectified spirit. The mixture is then heated in a water bath for 30 minutes, followed by the addition of water dropwise until slight cloudiness persists. The solution is then cooled, and the product is filtered .

Industrial Production Methods

Industrial production of this compound often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Diphenylquinoxaline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its stability, unique electronic properties, and versatility in various applications. Its ability to undergo a wide range of chemical reactions and its potential in biological and industrial applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2,3-diphenylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2/c1-3-9-15(10-4-1)19-20(16-11-5-2-6-12-16)22-18-14-8-7-13-17(18)21-19/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNQVABHABAKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168560
Record name 2,3-Diphenylquinoxaline
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Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1684-14-6
Record name 2,3-Diphenylquinoxaline
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Record name 2,3-Diphenylquinoxaline
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Record name 2,3-Diphenylquinoxaline
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Record name 2,3-Diphenylquinoxaline
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Record name 2,3-diphenylquinoxaline
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Record name 2,3-DIPHENYLQUINOXALINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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